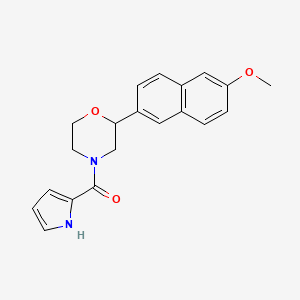
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine, also known as MNPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MNPA belongs to the class of morpholine derivatives, which have been found to possess diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the activity of the proteasome, a cellular complex involved in protein degradation, leading to the accumulation of misfolded proteins and induction of apoptosis. This compound has also been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has also been found to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes such as COX-2 and iNOS.
Advantages and Limitations for Lab Experiments
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine has several advantages for laboratory experiments, including its synthetic accessibility, stability, and diversity of biological activities. However, this compound also has some limitations, such as its poor solubility in water and limited knowledge of its pharmacokinetic properties.
Future Directions
There are several future directions for the research on 2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine. One potential area of investigation is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for specific targets. Another direction is the exploration of the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the investigation of the mechanism of action of this compound and its interaction with cellular targets could provide insights into the development of new drugs with similar activities.
Synthesis Methods
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine can be synthesized through a multistep process that involves the reaction of 2-naphthol with 2-bromoanisole, followed by the conversion of the resulting intermediate to 2-(6-methoxy-2-naphthyl)acetic acid. The acid is then coupled with pyrrole-2-carboxylic acid and morpholine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to obtain this compound.
Scientific Research Applications
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine has been investigated for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. Studies have shown that this compound exhibits cytotoxic activity against cancer cells, induces apoptosis, and inhibits tumor growth. In addition, this compound has been found to possess neuroprotective properties, reducing the damage caused by oxidative stress in the brain. Furthermore, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
properties
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-17-7-6-14-11-16(5-4-15(14)12-17)19-13-22(9-10-25-19)20(23)18-3-2-8-21-18/h2-8,11-12,19,21H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNBXMGNBIWEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {3-(4-ethylphenyl)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5325164.png)
![5-(hydroxymethyl)-N-methyl-N-[3-(methylthio)benzyl]-2-furamide](/img/structure/B5325171.png)
![N-methyl-N-[(5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5325185.png)
![N-(2-ethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5325193.png)
![1-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325196.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325201.png)
![(4S)-4-[4-({[(3-cyanophenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide](/img/structure/B5325203.png)
![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperazine](/img/structure/B5325205.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5325213.png)
![1-[3-(benzylthio)propanoyl]-4-phenylpiperazine](/img/structure/B5325219.png)
![4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5325233.png)
![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
![N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide](/img/structure/B5325256.png)
![N-{1-[(2,3-dimethylphenoxy)acetyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5325258.png)